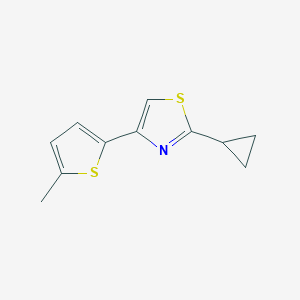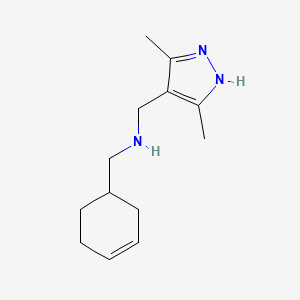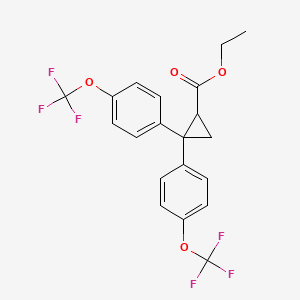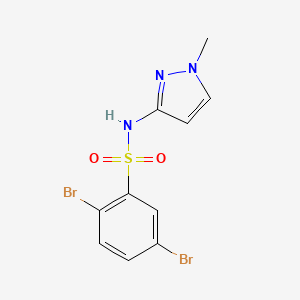![molecular formula C26H18N2O4 B14914388 3-hydroxy-N'-[(1E)-1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]naphthalene-2-carbohydrazide](/img/structure/B14914388.png)
3-hydroxy-N'-[(1E)-1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]naphthalene-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-N’-[1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]-2-naphthohydrazide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a benzo[f]chromen-2-yl moiety, a naphthohydrazide core, and a hydroxy group. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N’-[1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]-2-naphthohydrazide typically involves the condensation reaction between 3-hydroxy-2-naphthohydrazide and 1-(3-oxo-3H-benzo[f]chromen-2-yl)ethanone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-N’-[1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]-2-naphthohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of 3-oxo-N’-[1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]-2-naphthohydrazide.
Reduction: Formation of 3-hydroxy-N’-[1-(3-oxo-3H-benzo[f]chromen-2-yl)ethyl]hydrazine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antiproliferative and antimicrobial activities.
Medicine: Explored for its cardioprotective effects in models of myocardial infarction.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-N’-[1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]-2-naphthohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its cardioprotective effects may be mediated through the modulation of oxidative stress and inflammation pathways . Additionally, its antiproliferative activity may involve the inhibition of key enzymes or signaling pathways involved in cell growth and division .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-N’-[1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]benzohydrazide: Similar structure with a benzohydrazide core instead of a naphthohydrazide core.
2-(3-Oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate derivatives: Compounds with similar benzo[f]chromen-2-yl moiety but different functional groups.
Uniqueness
3-Hydroxy-N’-[1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]-2-naphthohydrazide is unique due to its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties. Its hydroxy and hydrazone functionalities provide versatile sites for further chemical modifications, making it a valuable scaffold for the development of new compounds with tailored properties.
Propriétés
Formule moléculaire |
C26H18N2O4 |
|---|---|
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
3-hydroxy-N-[(E)-1-(3-oxobenzo[f]chromen-2-yl)ethylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C26H18N2O4/c1-15(27-28-25(30)22-12-17-7-2-3-8-18(17)13-23(22)29)20-14-21-19-9-5-4-6-16(19)10-11-24(21)32-26(20)31/h2-14,29H,1H3,(H,28,30)/b27-15+ |
Clé InChI |
YAAUDXDDSGRKEW-JFLMPSFJSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC2=CC=CC=C2C=C1O)/C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
SMILES canonique |
CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diphenyl(2'-(triethylsilyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14914306.png)

![8-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14914322.png)


![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14914338.png)


![2-(4-(Tetrazolo[1,5-b]pyridazin-6-yl)piperazin-1-yl)ethan-1-ol](/img/structure/B14914362.png)
![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B14914368.png)


![n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B14914378.png)

